![molecular formula C11H9NO3 B038251 5,6-Dihydro-1H-[1,3]oxazino[5,4,3-ij]quinoline-3,7-dione CAS No. 112646-14-7](/img/structure/B38251.png)
5,6-Dihydro-1H-[1,3]oxazino[5,4,3-ij]quinoline-3,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydro-1H-[1,3]oxazino[5,4,3-ij]quinoline-3,7-dione is a heterocyclic compound that has attracted the attention of scientists due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been extensively studied.
Mechanism of Action
The mechanism of action of 5,6-Dihydro-1H-[1,3]oxazino[5,4,3-ij]quinoline-3,7-dione is not fully understood. However, studies have shown that this compound can inhibit the activity of topoisomerase I and II enzymes, which are essential for DNA replication and transcription. Additionally, this compound can induce the production of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects on cells. This compound can induce apoptosis in cancer cells, and it can also inhibit the growth of bacterial and fungal strains. Additionally, this compound can induce the production of ROS in cells, which can lead to oxidative stress and cell death.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5,6-Dihydro-1H-[1,3]oxazino[5,4,3-ij]quinoline-3,7-dione in lab experiments is its potential as a cytotoxic and antimicrobial agent. This compound can be used to study the mechanisms of cell death and the effects of oxidative stress on cells. However, one of the main limitations of using this compound is its potential toxicity to normal cells. Careful dosing and monitoring are necessary to avoid unwanted side effects.
Future Directions
There are many potential future directions for the study of 5,6-Dihydro-1H-[1,3]oxazino[5,4,3-ij]quinoline-3,7-dione. One potential direction is the development of new synthetic methods for this compound, which could lead to more efficient and cost-effective production. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science. Finally, studies are needed to determine the potential side effects of this compound and to develop strategies to minimize these effects.
Synthesis Methods
The synthesis of 5,6-Dihydro-1H-[1,3]oxazino[5,4,3-ij]quinoline-3,7-dione has been achieved using different methods. One of the most common methods is the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl chloroformate, followed by the reaction of the resulting intermediate with ethyl 2-oxo-4-phenylbutyrate. Another method involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl chloroacetate, followed by the reaction of the resulting intermediate with 2-bromo-1-phenylethanone.
Scientific Research Applications
5,6-Dihydro-1H-[1,3]oxazino[5,4,3-ij]quinoline-3,7-dione has been extensively studied for its potential applications in various fields of science. One of the main areas of research is its use as a potential anticancer agent. Studies have shown that this compound has cytotoxic effects on cancer cells, and it can induce apoptosis in cancer cells. Additionally, this compound has been studied for its potential use as an antimicrobial agent, as it has shown activity against various bacterial and fungal strains.
properties
CAS RN |
112646-14-7 |
|---|---|
Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
3-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene-2,10-dione |
InChI |
InChI=1S/C11H9NO3/c13-9-4-5-12-10-7(6-15-11(12)14)2-1-3-8(9)10/h1-3H,4-6H2 |
InChI Key |
CJCAYZAFFOFWCS-UHFFFAOYSA-N |
SMILES |
C1CN2C3=C(COC2=O)C=CC=C3C1=O |
Canonical SMILES |
C1CN2C3=C(COC2=O)C=CC=C3C1=O |
synonyms |
1H,3H,7H-Pyrido[3,2,1-ij][3,1]benzoxazine-3,7-dione, 5,6-dihydro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




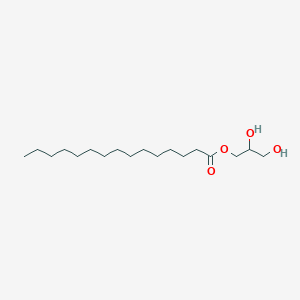
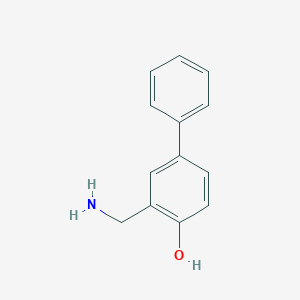
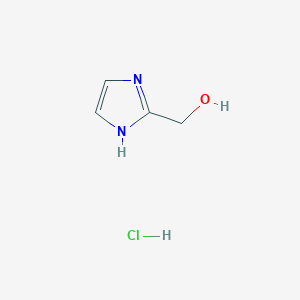

![3-Methyl-2-[(Z)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole](/img/structure/B38177.png)
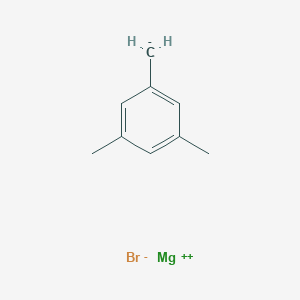
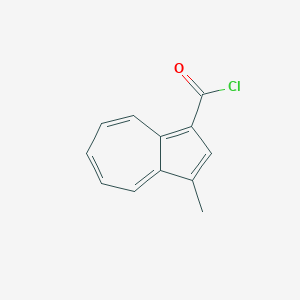
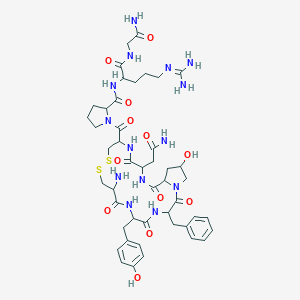

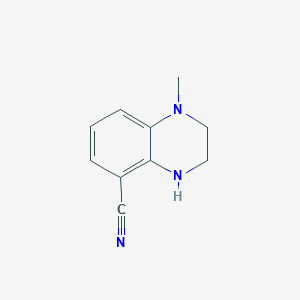
![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-naphthalen-1-yloxyoxan-2-yl]methyl acetate](/img/structure/B38197.png)

